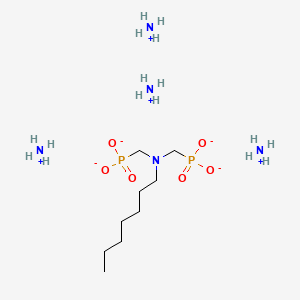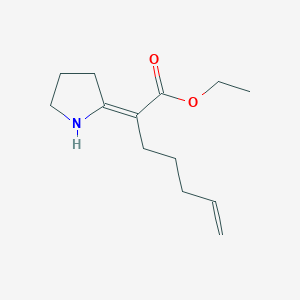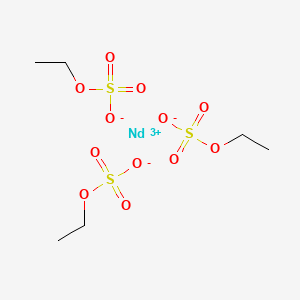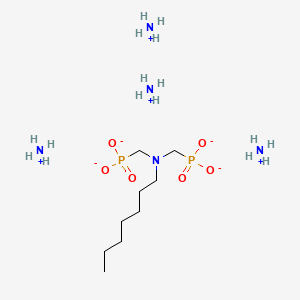
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt is a chemical compound with the molecular formula C₉H₃₅N₅O₆P₂. It is known for its unique structure, which includes a heptylimino group and bisphosphonic acid moieties. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
The synthesis of ((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt typically involves the reaction of heptylamine with formaldehyde and phosphorous acid. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous monitoring of reaction parameters to achieve high yields and purity .
Análisis De Reacciones Químicas
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: Researchers use it to study its effects on biological systems, including its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating certain medical conditions due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt can be compared with other similar compounds, such as:
(Heptylimino)bis(methylene)bisphosphonic acid: Similar structure but without the ammonium salt component.
(Heptylimino)bis(methylene)bisphosphonic acid, sodium salt: Similar structure but with sodium instead of ammonium.
(Heptylimino)bis(methylene)bisphosphonic acid, potassium salt: Similar structure but with potassium instead of ammonium. These compounds share similar chemical properties but differ in their specific applications and effects due to the presence of different counterions.
Propiedades
Número CAS |
94202-06-9 |
|---|---|
Fórmula molecular |
C9H35N5O6P2 |
Peso molecular |
371.35 g/mol |
Nombre IUPAC |
tetraazanium;N,N-bis(phosphonatomethyl)heptan-1-amine |
InChI |
InChI=1S/C9H23NO6P2.4H3N/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);4*1H3 |
Clave InChI |
NABPSOMSTWNYCS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)










